DS08210767

Description

Properties

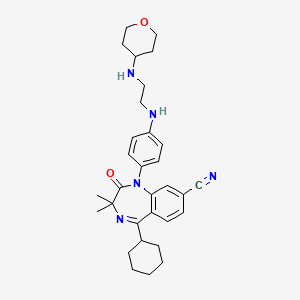

Molecular Formula |

C31H39N5O2 |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

5-cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile |

InChI |

InChI=1S/C31H39N5O2/c1-31(2)30(37)36(26-11-9-24(10-12-26)33-16-17-34-25-14-18-38-19-15-25)28-20-22(21-32)8-13-27(28)29(35-31)23-6-4-3-5-7-23/h8-13,20,23,25,33-34H,3-7,14-19H2,1-2H3 |

InChI Key |

SOYFWNNFRLABJC-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DS08210767; D-S08210767; DS 08210767 |

Origin of Product |

United States |

Foundational & Exploratory

DS08210767 composite material properties

An In-depth Technical Guide on the Pharmacological Profile of DS08210767, a Novel PTH1R Antagonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. This compound is an investigational compound and is not approved for clinical use.

Introduction: Initial inquiries identified "this compound" as a potential composite material. However, a thorough review of scientific and patent literature reveals that this compound is, in fact, a small molecule drug candidate developed by Daiichi Sankyo Co., Ltd. It is a potent and orally bioavailable antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its characterization, based on available public-domain data.

Core Properties of this compound

This compound is a 1,4-benzodiazepin-2-one derivative identified through a scaffold-hopping approach from known PTH1R antagonists. Its primary therapeutic potential lies in its ability to block the action of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) on their receptor, which may be beneficial in conditions characterized by excessive PTH1R activation.[1]

Pharmacological Activity

The key pharmacological feature of this compound is its potent antagonism of the human PTH1R. This activity was quantified through in vitro cellular assays.

Table 1: In Vitro Antagonist Potency of this compound

| Parameter | Value | Cell Line | Assay Type |

| IC₅₀ | 90 nM | CHO cells expressing hPTHR1 | cAMP accumulation assay |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the maximal response induced by an agonist.

Pharmacokinetic Profile

Pharmacokinetic studies in rats were conducted to assess the oral bioavailability of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Oral Bioavailability (%) |

| This compound | Oral (p.o.) | 10 | 258 | 2.0 | 1160 | 38.7 |

| This compound | Intravenous (i.v.) | 1 | 299 | 0.083 | 299 | - |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measured time point.

Mechanism of Action: PTH1R Signaling Pathway

This compound functions by competitively binding to the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). This binding prevents the endogenous ligands, PTH and PTHrP, from activating the receptor. The primary signaling cascade initiated by PTH1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this initial step, this compound inhibits all downstream effects mediated by this pathway.

Caption: Mechanism of action of this compound on the PTH1R signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PTHR1 Antagonist Activity Assay (cAMP Accumulation)

This workflow describes the process of determining the in vitro antagonist potency of this compound.

Caption: Experimental workflow for the PTHR1 antagonist cAMP assay.

Pharmacokinetic Study in Rats

This protocol outlines the in vivo study to determine the pharmacokinetic parameters of this compound.

Caption: Logical workflow for the pharmacokinetic study of this compound in rats.

References

DS08210767 material composition analysis

An in-depth analysis of the material designated as DS08210767 could not be performed as this identifier does not correspond to any publicly available information.

Extensive searches for "this compound" did not yield any specific data regarding its material composition, chemical properties, or biological activity. The search results were general in nature and did not pertain to a unique substance with this identifier.

Consequently, the core requirements of the requested technical guide, including a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

For a comprehensive analysis to be conducted, a recognized and verifiable name or identifier for the material is necessary. Researchers, scientists, and drug development professionals are advised to confirm the material identifier and resubmit the query with a valid designation.

Introduction to Energy Absorption in Composite Utility Poles

An in-depth technical guide on the energy-absorbing mechanisms in composite utility poles is provided for researchers and scientists. This guide details the core energy absorption mechanisms, presents quantitative data in tabular format, outlines experimental protocols, and includes visualizations of key processes.

Composite utility poles, typically fabricated from fiber-reinforced polymers (FRP), offer significant advantages over traditional materials like wood, steel, and concrete, including a higher strength-to-weight ratio, corrosion resistance, and a longer service life.[1][2][3] A critical performance characteristic, particularly in the context of vehicular impacts, is their ability to absorb energy in a controlled manner.[4] Unlike the plastic deformation seen in metals, the energy absorption in composites is governed by a complex combination of fracture and friction mechanisms.[5] The goal in designing crashworthy composite poles is to promote a stable, progressive crushing failure, which maximizes energy dissipation and prevents catastrophic failure.[5][6]

Engineered composite poles are designed to withstand extreme loads by absorbing high amounts of elastic strain energy.[1] This allows them to flex and better withstand impacts, often returning to their vertical orientation after the load is removed.[1] This technical guide explores the fundamental mechanisms responsible for this energy absorption, the experimental methods used to characterize it, and the key performance metrics.

Core Energy-Absorbing Mechanisms

The primary mode of energy absorption in composite utility poles under impact is progressive crushing. This is a process where damage is localized and sustained, progressing through the material.[5] This controlled failure involves a variety of interacting micro- and macro-mechanical phenomena. The overall energy absorption capability is determined by the interplay of these mechanisms, which are heavily influenced by material properties (fiber and matrix type), laminate architecture (fiber orientation and stacking sequence), and the geometry of the pole.[5][7]

The main energy absorption mechanisms include:

-

Matrix Cracking: The initiation of micro-cracks within the polymer matrix.

-

Fiber-Matrix Debonding: The separation of fibers from the surrounding matrix material.

-

Delamination: The separation of the composite layers or plies. This creates new surfaces and is a significant contributor to energy absorption.[8]

-

Fiber Fracture: The breaking of the reinforcing fibers, which is a primary load-bearing mechanism.[8]

-

Friction: Frictional forces between fractured surfaces, delaminated plies, and debris play a crucial role in dissipating energy.

These mechanisms manifest in distinct macroscopic failure modes during progressive crushing.[6] The three primary modes are:

-

Fragmentation Mode (Crushing): Characterized by the shattering of the composite into small fragments. This mode is often associated with brittle fracture.

-

Splaying Mode (Bending): Involves the separation of the composite wall into inner and outer fronds, which then bend and fracture. This mode is characterized by long interlaminar and intralaminar cracks.[6]

-

Brittle Fracture Mode: A combination of fiber splaying and fragmentation.[6]

The stability of the crushing process is paramount; an unstable crush leads to a sudden catastrophic failure with low energy absorption, whereas a stable progressive crush results in significantly greater and more predictable energy dissipation.[6]

Quantitative Data on Energy Absorption

The effectiveness of a composite structure in absorbing energy is often quantified by the Specific Energy Absorption (SEA), which is the energy absorbed per unit mass of the crushed material. This metric is crucial for designing lightweight and crashworthy structures.[9] The SEA is influenced by factors such as fiber type, matrix material, and fiber architecture.[7]

| Composite Material System | Fiber Orientation | Test Velocity | Specific Energy Absorption (SEA) (kJ/kg) | Mean Crush Stress (MPa) | Reference |

| Carbon/Epoxy | Unidirectional (Axial) | Quasi-static | ~120-180 | - | [9] |

| Glass/Epoxy | Woven | Quasi-static | ~40-80 | - | [10] |

| Carbon/PEEK | Unidirectional (Axial) | Quasi-static | ~180 | - | [9] |

| S2-Glass/PEEK | Unidirectional (Axial) | Quasi-static | ~144 | - | [9] |

| AS4-Carbon/PEEK | Unidirectional (Axial) | Quasi-static | ~180 | - | [9] |

| IM7-Carbon/PEEK | Unidirectional (Axial) | Quasi-static | ~180 | - | [9] |

| Hybrid Carbon/Aluminum (Foam-filled) | - | Quasi-static | ~30.3 - 37.3 | - | [11] |

Note: The values presented are approximate and can vary significantly based on the specific manufacturing process, specimen geometry, and testing conditions.

| Parameter | Influence on Energy Absorption |

| Fiber Type | Carbon fibers generally exhibit higher SEA than glass fibers due to their higher strength and stiffness.[9] |

| Matrix Type | Thermoplastic matrices like PEEK can offer higher toughness and SEA compared to some thermoset matrices.[9] |

| Fiber Architecture | Axially oriented fibers (0°) provide the highest energy absorption in axial crushing.[12] |

| Geometry | Circular cross-sections are generally more efficient at energy absorption than square cross-sections.[6] |

| Test Velocity | SEA can decrease with increasing crushing velocity.[10] |

Experimental Protocols

Standardized testing is essential for characterizing and comparing the energy absorption capabilities of composite utility poles. Methodologies range from coupon-level tests to full-scale pole impact tests.

Quasi-Static Axial Crushing Test

This is a fundamental test to determine the progressive crushing behavior and energy absorption characteristics of a composite tube.

-

Objective: To measure the load-displacement response and calculate key crashworthiness indicators like peak load, mean crush load, and SEA.

-

Apparatus: A universal testing machine (e.g., servo-hydraulic) capable of applying a constant displacement rate.

-

Specimen: Typically a tubular or square cross-section of the composite material with a specific length-to-diameter ratio. A "trigger" mechanism (e.g., a chamfered edge) is often machined onto one end of the specimen to initiate a stable progressive crush and avoid a catastrophic failure at the initial peak load.[5]

-

Procedure:

-

The specimen is placed between two flat, hardened steel platens in the testing machine.

-

A compressive load is applied at a constant, low velocity (e.g., < 100 mm/s).[6]

-

The load and displacement are continuously recorded until the specimen has been crushed to a predetermined length.

-

The energy absorbed is calculated as the area under the load-displacement curve.

-

-

Data Analysis: The load-displacement curve provides critical information, including the initial peak load, the sustained crushing load, and the total energy absorbed.[13]

Full-Scale Flexural and Impact Testing

Full-scale tests are necessary to evaluate the performance of the entire pole structure under realistic loading conditions.

-

Objective: To assess the pole's stiffness, ultimate strength, and behavior under simulated wind, environmental, or impact loads.

-

Standard: While no single standard is exclusively for composite poles, tests are often adapted from standards for wood poles, such as ASTM D1036-99.[14]

-

Flexural Test (Cantilever Bend Test):

-

Dynamic Impact Test (Pendulum or Drop Tower):

-

The pole is mounted vertically.

-

An impactor of a specified mass and velocity strikes the pole at a designated height.[15]

-

High-speed cameras and accelerometers are used to capture the impact event and the pole's response.

-

This test evaluates the pole's crashworthiness and its ability to absorb impact energy in a controlled manner, as demonstrated in the development of energy-absorbing FRC poles that meet NCHRP Report 350 criteria.[4]

-

Conclusion

The energy absorption of composite utility poles is a complex process governed by a hierarchy of damage mechanisms, from matrix micro-cracking to macroscopic progressive crushing.[6][8] The ability to tailor the material and structural parameters allows for the design of poles with superior crashworthiness compared to traditional materials.[5][7] Through standardized experimental protocols, the performance of these structures can be reliably quantified, ensuring the development of safer and more resilient infrastructure. Continued research into hybrid composite systems and advanced manufacturing techniques will further enhance the energy absorption capabilities of these critical components.[11][13]

References

- 1. resilient-structures.com [resilient-structures.com]

- 2. cdn.thomasnet.com [cdn.thomasnet.com]

- 3. Weathering the Weather: The Benefits of Composite Utility Poles in Storm Zones [electricenergyonline.com]

- 4. Development of Energy-Absorbing Composite Utility Pole | Semantic Scholar [semanticscholar.org]

- 5. Progressive Crushing of Polymer Matrix Composite Tubular Structures: Review [scirp.org]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. hawkins.biz [hawkins.biz]

- 9. energy.ornl.gov [energy.ornl.gov]

- 10. Effect of Test Velocity on the Specific Energy Absorption under Progressive Crushing of Composite Tubes - Advances in Science and Technology. Research Journal - Tom Vol. 14, no. 2 (2020) - BazTech - Yadda [yadda.icm.edu.pl]

- 11. mdpi.com [mdpi.com]

- 12. A unified approach to progressive crushing of fibre-reinforced composite tubes | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. "Cyclic and Impact Resistance of FRP Repaired Poles" by Zainab Mohsin [stars.library.ucf.edu]

Fundamentals of Fiber-Reinforced Plastics with Honeycomb Cores: A Technical Guide

This guide provides a comprehensive technical overview of fiber-reinforced plastic (FRP) composites featuring honeycomb cores. It details the constituent materials, manufacturing processes, mechanical properties, and standard experimental procedures for characterization. This document is intended for researchers and scientists in the fields of materials science and engineering.

Introduction to Honeycomb Sandwich Structures

A honeycomb sandwich panel is a specific type of composite structure composed of two thin, strong, and stiff outer layers, known as facesheets, bonded to a thick, lightweight honeycomb core.[1][2] This construction methodology leverages the properties of each component to create a composite material with an exceptionally high strength-to-weight ratio and high bending stiffness.[1][2][3] The core's primary functions are to separate the facesheets and resist transverse shear forces, while the facesheets bear axial and bending loads.[1] This unique structure allows for the even distribution of stress and provides benefits such as thermal and acoustic insulation.[2][4] These properties make honeycomb sandwich composites highly desirable in industries where weight reduction is critical, including aerospace, automotive, marine, and construction.[2][5][6]

Constituent Materials

The performance of an FRP honeycomb panel is determined by the properties of its three main components: the facesheets, the honeycomb core, and the adhesive that bonds them.

Facesheet Materials

Facesheets are designed to carry in-plane loads and bending moments, requiring high tensile and compressive strength.[1] They are typically made from fiber-reinforced plastics.

-

Reinforcing Fibers: The choice of fiber dictates the primary strength and stiffness characteristics of the facesheet. Common types include:

-

Carbon Fiber: Offers exceptional stiffness, high tensile strength, and low density, making it ideal for high-performance aerospace and automotive applications.[4]

-

Glass Fiber (GFRP): Provides a good balance of strength, stiffness, and cost.[7][8] It is widely used in marine, construction, and industrial applications.[7]

-

Aramid Fiber (e.g., Kevlar®): Known for its excellent impact resistance and toughness.[5][9]

-

-

Matrix Materials (Resins): The resin matrix binds the fibers together, transfers load between them, and protects them from environmental degradation.[8] Common thermosetting resins include:

Honeycomb Core Materials

The honeycomb core's hexagonal geometry provides efficient mechanical performance at a very low density.[4][11] Its primary role is to resist shear forces and support the facesheets to prevent buckling.[1]

-

Aluminum: Widely used due to its high strength-to-weight ratio and corrosion resistance.[5][12] It is common in aerospace and rail applications.[4][5]

-

Nomex® (Aramid Paper): A meta-aramid material known for its thermal resistance, fire retardancy, and excellent resiliency.[3][5][9] It is a standard in aircraft interiors.[5]

-

Thermoplastics (e.g., Polypropylene, Polycarbonate): Offer advantages like impact resistance, corrosion resistance, and ease of manufacturing.[4][7][13]

-

Fiberglass: Combines high tensile strength with chemical and thermal stability.[4]

Adhesives

The adhesive layer is critical for transferring shear stress between the facesheets and the core.[1] Epoxy-based film adhesives are commonly used in high-performance applications to ensure a strong and durable bond.

Manufacturing Processes

The fabrication of honeycomb sandwich panels typically involves bonding the facesheets to the already-manufactured honeycomb core. The core itself is produced through processes like expansion or corrugation.[5] The final panel assembly is often accomplished using methods like heated pressing or vacuum bag molding.[10][14]

A common manufacturing workflow involves the following steps:

-

Material Preparation: The fiber-reinforced prepregs (fibers pre-impregnated with resin) for the facesheets are cut to size. The honeycomb core is also cut to the required thickness and shape.

-

Lay-up: The components are assembled in a mold: a bottom facesheet, a layer of adhesive film, the honeycomb core, another layer of adhesive film, and the top facesheet.[15]

-

Curing: The entire assembly is then subjected to heat and pressure to cure the resin in the facesheets and the adhesive layers simultaneously. This can be done in a heated press for flat panels or using a vacuum bag in an autoclave for more complex shapes.[14][15] The vacuum helps remove trapped air and ensures uniform pressure.[15]

References

- 1. Mechanical properties and applications of honeycomb sandwich structure composites - Knowledge [dinuofrp.com]

- 2. chemiqueadhesives.com [chemiqueadhesives.com]

- 3. faculty.csu.edu.cn [faculty.csu.edu.cn]

- 4. hsbadhesive.com [hsbadhesive.com]

- 5. azom.com [azom.com]

- 6. 5 Uses of Honeycomb Sandwich Panels [cacomposites.com]

- 7. topolocfrt.com [topolocfrt.com]

- 8. holycorepanel.com [holycorepanel.com]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. panelsystems.co.uk [panelsystems.co.uk]

- 13. fiber-tech.net [fiber-tech.net]

- 14. Aluminium Honeycomb manufacturing process at Corex Honeycomb [corex-honeycomb.com]

- 15. EP1897680B1 - Manufacturing process of a honeycomb sandwich panel - Google Patents [patents.google.com]

Preliminary Investigation of DS08210767: No Publicly Available Data

Following a comprehensive search for the material designated "DS08210767," no publicly accessible scientific literature, experimental data, or technical specifications corresponding to this identifier could be located. This suggests that "this compound" may be an internal research code, a compound that has not yet been disclosed in publications, or potentially an erroneous identifier.

The inquiry for a detailed technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information on the material .

To proceed with this request, further clarification is required. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to provide alternative identifiers, such as:

-

Chemical Name or IUPAC Name

-

CAS Registry Number

-

Internal Project Name or Code

-

Associated research group or institution

-

Relevant patent numbers or applications

Without additional context or a valid public identifier for the material, the creation of an accurate and informative technical document is not possible. We are committed to providing a thorough and precise response once more specific details about "this compound" are available.

Basic understanding of energy-absorbing composite materials

Audience: Researchers, Scientists, and Professionals with a background in Materials Science and Engineering.

Introduction to Energy-Absorbing Composite Materials

Energy-absorbing composite materials are a class of advanced materials engineered to dissipate kinetic energy from impacts, thereby mitigating damage to structures and protecting occupants or sensitive equipment. Unlike traditional monolithic materials that absorb energy primarily through plastic deformation, composites utilize a complex combination of failure mechanisms to achieve high specific energy absorption (SEA), which is the energy absorbed per unit mass.[1][2] Their high strength-to-weight and stiffness-to-weight ratios make them ideal for applications in aerospace, automotive, and military sectors where lightweighting and crashworthiness are critical design drivers.[2][3]

The tailorability of composite materials, achieved by selecting specific constituent fibers and matrices and by controlling the fiber architecture, allows for the optimization of their energy absorption characteristics for a given application.[4] Understanding the fundamental principles of how these materials behave under impact loading is crucial for their effective design and implementation.

Core Principles of Energy Absorption in Composites

The energy absorption capability of composite materials is intrinsically linked to their progressive failure during an impact event. Instead of catastrophic failure, a well-designed composite structure will crush in a controlled manner, dissipating energy through a variety of mechanisms.[4] These mechanisms can be broadly categorized as:

-

Matrix Cracking: The initiation of micro-cracks within the polymer matrix.

-

Delamination: The separation of adjacent composite layers, which is a significant contributor to energy absorption.

-

Fiber-Matrix Debonding: The failure of the adhesive bond between the reinforcing fibers and the surrounding matrix.

-

Fiber Fracture: The breakage of the reinforcing fibers themselves.

-

Fiber Pull-out: The pulling of fractured fibers from the matrix material.

The sequence and interaction of these failure modes are highly dependent on factors such as the properties of the constituent materials, the geometry of the structure, lamina orientation, and the speed of the impact.[5]

Failure Progression in Laminated Composites

The progression of damage in a laminated composite under impact is a complex process. The following diagram illustrates a typical sequence of failure events.

Quantitative Data on Energy-Absorbing Composites

The following tables summarize key quantitative data for various energy-absorbing composite materials. The Specific Energy Absorption (SEA) is a critical parameter for comparing the efficiency of different materials.

| Material System | Reinforcement | Matrix | Specific Energy Absorption (SEA) (kJ/kg) | Compressive Strength (MPa) | Reference |

| T300/Epoxy | Carbon Fiber | Epoxy | 40 - 80 | 1200 - 1500 | [4] |

| AS4/PEEK | Carbon Fiber | PEEK | 80 - 120 | 900 - 1100 | [5] |

| IM7/PEEK | Carbon Fiber | PEEK | 90 - 130 | 1000 - 1200 | [5] |

| Glass/Epoxy | E-Glass Fiber | Epoxy | 20 - 50 | 600 - 800 | [4] |

| Kevlar/Epoxy | Aramid Fiber | Epoxy | 30 - 60 | 300 - 400 | [4] |

| Hybrid (Glass/Carbon)/Epoxy | Glass & Carbon Fiber | Epoxy | 50 - 90 | 800 - 1100 | [6] |

Note: The values presented are indicative and can vary significantly based on fiber volume fraction, laminate stacking sequence, and test conditions.

Experimental Protocols for Characterization

The characterization of energy-absorbing composite materials involves a range of standardized tests to determine their properties under different loading conditions.

Drop-Weight Impact Testing (ASTM D7136)

This test method is used to assess the damage resistance of a composite plate to a drop-weight impact event.[7][8][9]

Methodology:

-

Specimen Preparation: A flat, rectangular composite plate of specified dimensions is prepared.[9]

-

Test Setup: The specimen is placed on a support fixture with a cutout, and clamped at the edges. A drop-weight tower with a hemispherical impactor of a defined mass is used.[10][11]

-

Impact Event: The impactor is dropped from a predetermined height to achieve a specific impact energy.[9]

-

Data Acquisition: During the impact, parameters such as contact force, velocity, and displacement can be recorded using high-speed sensors.[12]

-

Damage Assessment: Post-impact, the specimen is inspected visually and using non-destructive techniques (e.g., ultrasound) to quantify the extent of damage, including delamination area and dent depth.[7]

The following diagram illustrates the workflow for drop-weight impact testing.

Compression After Impact (CAI) Testing (ASTM D7137)

The CAI test is crucial for determining the damage tolerance of a composite laminate by measuring its residual compressive strength after being subjected to an impact.[13]

Methodology:

-

Impact Damage Infliction: A specimen is first impacted according to the ASTM D7136 standard to create a defined level of damage.[13]

-

Specimen Inspection: The extent of the impact damage is documented.

-

Compression Testing: The damaged specimen is then placed in a specialized compression fixture. This fixture is designed to prevent global buckling of the specimen and ensure a uniform compressive load is applied.[13]

-

Loading: The specimen is loaded in compression at a constant displacement rate until failure.

-

Data Analysis: The ultimate compressive strength and the mode of failure are recorded.

Quasi-Static Axial Crushing Test

This test is used to evaluate the energy absorption characteristics of composite tubes under axial compression.

Methodology:

-

Specimen Preparation: A tubular composite specimen, often with a chamfered or trigger mechanism at one end to initiate stable crushing, is prepared.[4]

-

Test Setup: The tube is placed between two flat, parallel platens in a universal testing machine.[14][15]

-

Loading: A compressive axial load is applied at a constant, low crosshead speed (e.g., 5 mm/min).[14]

-

Data Acquisition: The load-displacement curve is recorded throughout the crushing process.

-

Energy Absorption Calculation: The total energy absorbed is calculated by integrating the area under the load-displacement curve. The Specific Energy Absorption (SEA) is then determined by dividing the total energy absorbed by the mass of the crushed material.[1]

The logical relationship between these key experimental tests is depicted below.

Conclusion

Energy-absorbing composite materials represent a critical area of materials science with significant implications for safety and performance in numerous industries. Their high specific energy absorption, driven by a complex interplay of failure mechanisms, offers a distinct advantage over traditional materials. A thorough understanding of their behavior, facilitated by standardized experimental characterization, is paramount for the continued development and application of these advanced materials. Future research will likely focus on the development of novel composite architectures, such as polymer-filled lattice structures and advanced hybrid systems, to further enhance their energy absorption capabilities.[16]

References

- 1. energy.ornl.gov [energy.ornl.gov]

- 2. zenodo.org [zenodo.org]

- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 4. [PDF] Energy Absorption of Composite Materials | Semantic Scholar [semanticscholar.org]

- 5. energy.ornl.gov [energy.ornl.gov]

- 6. researchgate.net [researchgate.net]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. ASTM D7136 - Damage Resistance of Composite to Impact Event - STEP Lab [step-lab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. arc.aiaa.org [arc.aiaa.org]

- 13. zwickroell.com [zwickroell.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Composites for high energy absorption [giorgiodepasquale.com]

A Technical Guide to the Discovery of Novel Composite Materials for Impact Absorption

For Researchers, Scientists, and Materials Development Professionals

Introduction

The relentless pursuit of materials with superior impact absorption capabilities is a driving force in fields ranging from aerospace and automotive engineering to personal protective equipment. Composite materials, with their unique combination of high strength, stiffness, and low weight, are at the forefront of this research. This technical guide provides an in-depth exploration of novel composite materials designed for impact absorption, detailing their composition, underlying energy absorption mechanisms, standardized experimental evaluation protocols, and comparative performance data. The aim is to equip researchers and professionals with the foundational knowledge required to navigate the complexities of developing and characterizing the next generation of impact-resistant composites.

Novel Composite Materials for Enhanced Impact Absorption

The landscape of impact-absorbing composites is continually evolving. Current research focuses on several key classes of materials, each offering distinct advantages.

-

Fiber-Reinforced Polymers (FRPs): These are the most established class of composites for impact applications. The choice of fiber and matrix plays a crucial role in determining the final properties.

-

Carbon Fiber-Reinforced Polymers (CFRPs): Known for their exceptional strength-to-weight ratio and stiffness, CFRPs are widely used in aerospace and high-performance automotive applications.[1]

-

Glass Fiber-Reinforced Polymers (GFRPs): Offering a good balance of performance and cost, GFRPs are utilized in a broad range of applications.[1][2]

-

Aramid Fiber-Reinforced Polymers (AFRPs): Commonly known by the trade name Kevlar, these composites exhibit excellent toughness and impact resistance, making them ideal for ballistic and protective applications.[1]

-

-

Hybrid Composites: To leverage the strengths of different fiber types, hybrid composites are being developed. For instance, combining the stiffness of carbon fibers with the toughness of aramid fibers can result in a material with a more balanced and desirable impact response.[1]

-

Solid-Liquid Composites (SLCs): A more recent innovation, SLCs incorporate a liquid phase within a solid matrix. This design leverages the hydraulic effects of the liquid to dissipate impact energy more effectively.

-

Polymer-Filled Lattice Structures: These materials combine the geometric advantages of lattice structures with the energy-absorbing properties of polymers. The lattice provides a high-strength framework, while the polymer filling enhances the overall energy dissipation capacity.

Mechanisms of Impact Absorption in Composite Materials

The ability of a composite material to absorb impact energy is a complex process involving multiple failure mechanisms. Understanding these mechanisms is critical for designing materials with optimized impact resistance. For fiber-reinforced composites, the primary energy absorption mechanisms include:

-

Fiber Breakage: The fracture of the reinforcing fibers is a significant contributor to energy absorption.

-

Matrix Cracking: The formation of microcracks in the matrix material dissipates energy.

-

Delamination: The separation of the laminate layers, or plies, is a major energy absorption mechanism, particularly in laminated composites.

-

Fiber Pull-out: The friction generated as fibers are pulled from the matrix contributes to energy dissipation.

The interplay of these mechanisms is dependent on factors such as the properties of the constituent materials, the fiber-matrix interface, the laminate stacking sequence, and the impact velocity.

Primary energy absorption mechanisms in fiber-reinforced composites.

Experimental Protocols for Impact Characterization

The systematic evaluation of the impact performance of composite materials relies on standardized testing protocols. These protocols ensure the reproducibility and comparability of data across different studies and materials.

Classification of Impact Testing Methods

Impact tests are broadly classified based on the impact velocity.

References

Methodological & Application

Application Notes and Protocols for the Characterization of DS08210767, a Parathyroid Hormone 1 Receptor (PTH1R) Antagonist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction:

The compound DS08210767 is a potent and orally bioavailable small molecule antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This document provides detailed application notes and experimental protocols for the comprehensive in vitro and in vivo characterization of this compound and other PTH1R antagonists. The inappropriate reference to "utility poles" in the initial request has been disregarded as it has been determined to be erroneous, with the compound's true nature being a pharmacological agent.

PTH1R is a class B G protein-coupled receptor (GPCR) that plays a critical role in calcium and phosphate homeostasis. It is activated by both the parathyroid hormone (PTH) and the parathyroid hormone-related protein (PTHrP). Dysregulation of PTH1R signaling is implicated in various disorders, including hyperparathyroidism and humoral hypercalcemia of malignancy. Antagonists of PTH1R, such as this compound, represent a promising therapeutic strategy for these conditions.

The following protocols describe standard methods to determine the binding affinity, functional potency, and in vivo efficacy of PTH1R antagonists.

I. In Vitro Characterization of this compound

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound for the human PTH1R.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human PTH1R in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PTH(1-34) or a radiolabeled antagonist), and a range of concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, include wells with an excess of a known unlabeled PTH1R ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking solution (e.g., 0.3% polyethyleneimine).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response model.[1]

-

Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist. As PTH1R couples to multiple G proteins, it is important to assess its activity through the major signaling pathways.

Objective: To measure the ability of this compound to inhibit PTH-induced cyclic AMP (cAMP) production.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Preparation:

-

Seed cells expressing human PTH1R (e.g., CHO-K1 or HEK293) into a 384-well plate and culture overnight.

-

Alternatively, use cryopreserved cells and dispense them into the plate on the day of the assay.

-

-

Antagonist Treatment and Agonist Stimulation:

-

Aspirate the culture medium and add a phosphodiesterase inhibitor such as IBMX (to prevent cAMP degradation) in a suitable assay buffer.

-

Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Stimulate the cells by adding a fixed concentration of a PTH1R agonist (e.g., PTH(1-34) at its EC₈₀ concentration).

-

Incubate for 30-60 minutes at room temperature to allow for cAMP production.

-

-

Detection:

-

Lyse the cells and detect intracellular cAMP levels using an HTRF-based cAMP detection kit (e.g., from Cisbio or PerkinElmer) according to the manufacturer's instructions. This typically involves adding a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

-

Data Analysis:

-

Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the HTRF signal against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

-

Objective: To assess the ability of this compound to block PTH-induced intracellular calcium release.

Experimental Protocol: FLIPR Calcium Assay

-

Cell Preparation:

-

Seed cells co-expressing human PTH1R and a promiscuous G-protein (like Gα₁₆ or a chimeric Gαq/i) into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

-

-

Assay on a FLIPR Instrument:

-

Prepare a source plate containing serial dilutions of this compound and another source plate with a fixed concentration of a PTH1R agonist (e.g., PTH(1-34) at its EC₈₀).

-

Place both the cell plate and the source plates into a fluorescent imaging plate reader (FLIPR).

-

Program the instrument to first add the antagonist from the first source plate and incubate for a defined period (e.g., 5-15 minutes).

-

Then, add the agonist from the second source plate and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC₅₀ value.

-

II. In Vivo Characterization of this compound

Objective: To evaluate the efficacy of this compound in a rodent model of hypercalcemia.

Experimental Protocol: PTH-Induced Hypercalcemia in Rats

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Induction of Hypercalcemia:

-

Induce a state of hypercalcemia by continuous subcutaneous infusion of PTH(1-34) using osmotic minipumps. The dose and duration of infusion should be optimized to achieve a stable, elevated level of blood ionized calcium.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the rats via the intended clinical route (e.g., oral gavage).

-

Test a range of doses to determine a dose-response relationship.

-

-

Monitoring and Endpoints:

-

Collect blood samples at various time points before and after drug administration.

-

Measure blood ionized calcium levels.

-

Additional endpoints can include urinary cAMP excretion (as a marker of renal PTH1R activation) and biomarkers of bone turnover (e.g., serum CTX-I for resorption and P1NP for formation).

-

-

Data Analysis:

-

Plot the change in blood ionized calcium over time for each treatment group.

-

Determine the dose of this compound that effectively normalizes or significantly reduces PTH-induced hypercalcemia.

-

III. Data Presentation

Quantitative data for this compound and other reference PTH1R antagonists should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Pharmacological Profile of PTH1R Antagonists

| Compound | Radioligand Binding (Ki, nM) | cAMP Inhibition (IC₅₀, nM) | Calcium Mobilization Inhibition (IC₅₀, nM) |

| This compound | [Insert experimental value] | 90 | [Insert experimental value] |

| Reference Antagonist A | [Value A] | [Value A] | [Value A] |

| Reference Antagonist B | [Value B] | [Value B] | [Value B] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Hypercalcemia

| Treatment Group | Dose (mg/kg, p.o.) | Baseline Ionized Calcium (mmol/L) | Post-Dose Ionized Calcium (mmol/L at Tmax) | % Reduction in Hypercalcemia |

| Vehicle | - | [Value] | [Value] | 0% |

| This compound | Dose 1 | [Value] | [Value] | [Value] |

| This compound | Dose 2 | [Value] | [Value] | [Value] |

| This compound | Dose 3 | [Value] | [Value] | [Value] |

IV. Mandatory Visualizations

Signaling Pathway Diagram

Caption: PTH1R signaling pathways and the antagonistic action of this compound.

Experimental Workflow Diagram

Caption: Workflow for the characterization of a PTH1R antagonist.

References

Application Notes and Protocols for the Impact Testing of Composite Poles

Introduction

Composite materials, such as fiber-reinforced polymers (FRP), are increasingly utilized for utility poles and other structural applications due to their high strength-to-weight ratio, corrosion resistance, and long service life.[1] However, these structures can be susceptible to damage from impact events, such as vehicle collisions, dropped tools during maintenance, or airborne debris.[2][3][4] Understanding the response of composite poles to such impacts is critical for ensuring their structural integrity and designing safer, more resilient infrastructure.[5] Impact events are broadly categorized into low-velocity (1-10 m/s) and high-velocity (50-1000 m/s) regimes, each inducing different damage mechanisms. Low-velocity impacts often cause non-visible internal damage like delamination, which can significantly reduce the material's residual strength, while high-velocity impacts may result in penetration and more localized catastrophic failure.[4] These application notes provide a detailed overview of the experimental setups and protocols for conducting both low- and high-velocity impact tests on composite poles and their representative materials.

Experimental Setup

The successful execution of impact testing relies on a well-defined experimental setup capable of delivering repeatable impacts and accurately capturing the material's response. The primary components include the impact testing machine, a specimen fixture, the impactor or projectile, and a comprehensive data acquisition system.

Low-Velocity Impact Testing Apparatus: Drop-Weight Tower

Low-velocity impact tests are commonly performed using a drop-weight impact tester.[6] This apparatus consists of a vertical tower that guides a falling mass (impactor) onto a stationary specimen. The impact energy is controlled by adjusting the mass of the impactor and its drop height.[7] The specimen is securely held in a fixture at the base of the tower. Key components include:

-

Guide Rails: Ensure the impactor falls vertically with minimal friction.

-

Impactor (Tup): The falling mass, typically instrumented with a load cell. The nose shape can be varied (e.g., hemispherical, conical, flat) to simulate different impact scenarios.

-

Release Mechanism: An automated system to release the impactor from a precise height.

-

Velocity Sensor: A photoelectric gate or similar device positioned just above the specimen to measure the impact velocity.

-

Specimen Fixture: A rigid base with a cutout that supports the specimen. Clamping methods can vary, with specimens often clamped on two or four sides to simulate different boundary conditions.[6][8]

High-Velocity Impact Testing Apparatus: Gas Gun

For high-velocity impact testing, a gas gun is the standard apparatus. It uses compressed gas (e.g., air, helium, or nitrogen) to propel a projectile at high speeds down a barrel towards a target specimen. The projectile velocity is controlled by the gas pressure. The setup includes:

-

Gas Reservoir: A chamber containing the high-pressure gas.

-

Barrel: A smooth bore tube that guides the projectile.

-

Projectile (Impactor): The object launched at the target. Its mass, shape, and material are critical test parameters.

-

Target Chamber: An enclosure that holds the specimen fixture and contains the impact event.

-

Velocity Measurement System: Typically a pair of laser or infrared sensors that measure the time it takes for the projectile to travel a known distance just before impacting the target.

Data Acquisition (DAQ) System

The DAQ system is crucial for recording the transient physical phenomena that occur during an impact event, which lasts only milliseconds.[9] It converts physical parameters into digital data for analysis.[9][10] A typical DAQ system for impact testing comprises several key components.

| Component | Parameter Measured | Function |

| Load Cell | Impact Force | Typically integrated into the impactor (low-velocity) or a fixture behind the target to measure the force-time history of the impact event. |

| Accelerometers | Acceleration | Can be mounted on the impactor to derive velocity and displacement data. |

| Strain Gauges | Strain | Bonded to the surface of the composite specimen to measure strain distribution and identify the onset of damage. |

| High-Speed Camera | Visual Deformation/Fracture | Captures the impact event frame-by-frame, allowing for visual analysis of deformation, damage propagation, and fracture modes. |

| Signal Conditioner | - | Filters and amplifies the analog signals from the sensors to prepare them for digitization.[9] |

| Analog-to-Digital Converter (ADC) | - | Converts the conditioned analog signals into digital data.[9] |

| Data Logger/Software | - | Records, synchronizes, and displays the digitized data from all channels for post-processing and analysis.[9][10] |

Experimental Protocols

Adherence to standardized protocols is essential for obtaining accurate and comparable results. The following sections detail the methodologies for low- and high-velocity impact testing.

Protocol for Low-Velocity Impact Testing

This protocol describes a typical procedure using a drop-weight impact tower.

-

Specimen Preparation:

-

Fabricate flat, rectangular composite panels representative of the pole's material and layup (e.g., [0/90]2s, [-45/45]2s).[6] A common specimen size is 140 mm x 140 mm.[6]

-

Alternatively, use curved sections cut directly from a composite pole.

-

Condition the specimens under standard laboratory conditions (e.g., 23°C, 50% relative humidity) for at least 24 hours prior to testing.

-

If required, bond strain gauges to the specimen surface at locations of interest.

-

-

System Calibration and Setup:

-

Calibrate the load cell and velocity sensors according to the manufacturer's specifications.

-

Select the impactor mass and determine the required drop height to achieve the desired impact energy level (e.g., 10 J, 40 J, 120 J).[11]

-

Securely clamp the specimen into the test fixture, ensuring it is centered relative to the impactor.[8]

-

-

Test Execution:

-

Set the DAQ system to trigger data recording just before the impact event.

-

Raise the impactor to the predetermined height and engage the release mechanism.

-

Clear the impact area and release the impactor.

-

The DAQ system will record the force-time history, and the velocity sensor will measure the impact velocity. A high-speed camera can record the physical event.

-

-

Data Collection and Post-Processing:

-

Save the raw data from the DAQ system.

-

Carefully remove the impacted specimen from the fixture for damage assessment.

-

Process the raw data to generate force-displacement, force-time, and energy-time curves.[6]

-

Protocol for High-Velocity Impact Testing

This protocol outlines a procedure using a single-stage gas gun.

-

Specimen and Projectile Preparation:

-

Prepare the target composite specimens as described in the low-velocity protocol.

-

Select a projectile of a specific material, mass, and shape (e.g., conical, hemispherical).

-

-

System Setup:

-

Mount the specimen securely in the target chamber fixture.

-

Load the projectile into the barrel.

-

Pressurize the gas reservoir to the level calculated to produce the desired projectile velocity.

-

-

Test Execution:

-

Evacuate the target chamber if the test is to be conducted in a vacuum.

-

Arm the velocity measurement system and high-speed cameras.

-

Trigger the gas gun, which will release the pressurized gas and launch the projectile.

-

The velocity measurement system records the projectile's velocity just before impact.

-

-

Data Collection and Analysis:

-

Record the pre-impact velocity. If the projectile perforates the target, a second velocity system can be used to measure the residual velocity.

-

Analyze high-speed video footage to observe the impact dynamics and damage progression.

-

Remove the damaged specimen for post-impact analysis.

-

Post-Impact Damage Assessment

After impact, a thorough damage assessment is required to characterize the extent and type of failure, as low-velocity impacts can cause internal damage that is not visible on the surface.[4]

| Technique | Description | Type of Damage Detected |

| Visual Inspection | The simplest method, involving careful observation of the impacted surface for evidence of cracks, dents, or fiber breakage. | Surface cracks, indentation, fiber failure, perforation. |

| Ultrasonic C-Scan | An ultrasonic transducer scans the specimen surface. Changes in the reflected or transmitted acoustic signal indicate internal flaws. | Delamination, matrix cracking, voids. |

| X-ray Radiography | X-rays are passed through the specimen. A dye penetrant may be used to enhance the visibility of cracks. | Fiber breakage, matrix cracking, delamination. |

| Thermography | The specimen is heated, and an infrared camera monitors the surface temperature. Subsurface damage can alter the thermal conductivity, appearing as hot or cold spots. | Delamination, matrix cracking. |

| Electrical Resistance Change | For composites containing conductive fibers (e.g., carbon), damage can alter the electrical resistance, which can be measured to assess the extent of internal damage.[12] | Fiber breakage, matrix cracking. |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Workflow for a low-velocity impact test.

Caption: Workflow for a high-velocity impact test.

Caption: Data acquisition and analysis pathway.

References

- 1. cjpas.net [cjpas.net]

- 2. "Failure Analysis Of Impact-damaged Metallic Poles Repaired With Fiber " by Robert Arthur Slade [stars.library.ucf.edu]

- 3. restservice.epri.com [restservice.epri.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Impact damage on composite structures – a review | Semantic Scholar [semanticscholar.org]

- 6. izoreel.com.tr [izoreel.com.tr]

- 7. advanses.com [advanses.com]

- 8. crescent.education [crescent.education]

- 9. Boost Data Accuracy with a imc Data Acquisition System [imc-tm.com]

- 10. keysight.com [keysight.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

ASTM standards for fiber-reinforced plastic pole evaluation

An Application Note on the Evaluation of Fiber-Reinforced Plastic Poles in Accordance with ASTM Standards

Introduction

Fiber-reinforced plastic (FRP) poles are increasingly utilized in infrastructure for applications such as utility transmission, telecommunications, and lighting due to their high strength-to-weight ratio, corrosion resistance, and long service life.[1] The evaluation of these poles is critical to ensure their reliability and safety. While the American Society for Testing and Materials (ASTM) provides a wide range of standards for various materials, there is currently no single, active, comprehensive standard specifically dedicated to the evaluation of FRP poles. The most relevant specification, ASTM D4923, "Standard Specification for Reinforced Thermosetting Plastic Poles," was withdrawn in 2010.[2] However, this standard, along with others, continues to be a reference in the industry and research.[3][4]

In practice, the evaluation of FRP poles often involves the adaptation of standards originally developed for other materials, most notably ASTM D1036, "Standard Test Methods of Static Tests of Wood Poles".[1][5][6][7][8][9][10] This application note provides a detailed overview of the commonly employed testing protocols for the mechanical evaluation of FRP poles, drawing from established ASTM standards and a review of current research and industry practices.

Key Evaluation Parameters and Adapted ASTM Standards

The comprehensive evaluation of FRP poles encompasses the assessment of their mechanical properties, material characteristics, and long-term performance. The following are key evaluation parameters and the relevant, often adapted, ASTM standards.

1. Mechanical Performance:

-

Flexural Strength and Stiffness: This is a critical parameter for poles, which are primarily subjected to bending loads from wind and other lateral forces. The cantilever bending test is the most common method for this evaluation, and the protocol is often adapted from ASTM D1036.[1][5][6][7][8][9]

-

Crush Strength: This determines the pole's resistance to localized compressive forces, for instance, from clamps or other attachments.

-

Torsional Strength: This measures the pole's resistance to twisting forces.

-

Bolt Pull-through and Torque Capacity: These tests are essential for evaluating the strength of connections made to the pole.[10]

2. Material Properties:

The properties of the constituent materials of the FRP composite are fundamental to the pole's overall performance. Standard ASTM tests for polymer matrix composites are often employed:

-

Tensile Properties: ASTM D3039, "Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials."[11]

-

Flexural Properties: ASTM D790, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials."[11]

-

Compressive Properties: ASTM D695, "Standard Test Method for Compressive Properties of Rigid Plastics."

-

Shear Properties: ASTM D2344, "Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates."[11]

3. Durability and Environmental Resistance:

-

Weathering Resistance: Evaluation of the effects of UV radiation, moisture, and temperature fluctuations on the pole's material and surface finish. ASTM D1435, "Standard Practice for Outdoor Weathering of Plastics," can be referenced.[12]

-

Chemical Resistance: For poles in specific industrial environments, resistance to chemical degradation is important.[13]

-

Fire Retardancy: Evaluation of the material's behavior in a fire.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of FRP poles.

Protocol 1: Cantilever Bending Test (Adapted from ASTM D1036)

Objective: To determine the flexural strength and stiffness of a full-scale FRP pole.

Apparatus:

-

A rigid test frame capable of securely clamping the butt end of the pole.

-

A loading mechanism, such as a hydraulic actuator or a winch, to apply a transverse load.

-

A calibrated load cell to measure the applied load.

-

Displacement transducers (e.g., LVDTs or string potentiometers) to measure deflection at the point of load application and at the ground line.

-

Data acquisition system to record load and deflection data.

Procedure:

-

Securely clamp the butt end of the pole in the test frame to a specified embedment depth. The pole should be in a horizontal position.

-

Position a displacement transducer at the ground line to measure any movement of the pole at the support.

-

Attach the loading mechanism to the pole at a specified distance from the ground line, typically near the pole tip.

-

Position a displacement transducer at the point of load application to measure the pole's deflection.

-

Apply the load at a constant rate of displacement.

-

Continuously record the applied load and the corresponding deflections.

-

Continue loading until the pole fails or a predetermined deflection limit is reached.

-

Record the mode of failure (e.g., fracture, local buckling, delamination).

Data Analysis:

-

Plot the load-deflection curve.

-

Calculate the maximum bending moment sustained by the pole.

-

Determine the flexural stiffness (EI) of the pole from the linear portion of the load-deflection curve.

Protocol 2: Full-Scale Crush Strength Test

Objective: To determine the resistance of the FRP pole to localized compressive loads.

Apparatus:

-

A universal testing machine or a compression test frame.

-

Steel loading plates with a specified width and a curved surface matching the pole's diameter.

-

A calibrated load cell.

-

A displacement transducer to measure the cross-sectional deformation.

-

Data acquisition system.

Procedure:

-

Place a section of the FRP pole in the testing machine.

-

Position the curved loading plates on opposite sides of the pole.

-

Apply a compressive load at a constant rate of displacement.

-

Record the applied load and the corresponding deformation of the pole's cross-section.

-

Continue loading until failure or a significant drop in load is observed.

-

Record the ultimate crush strength and the mode of failure.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Cantilever Bending Test Results

| Pole ID | Length (m) | Butt Diameter (mm) | Tip Diameter (mm) | Maximum Load (kN) | Maximum Bending Moment (kNm) | Deflection at Max Load (mm) | Flexural Stiffness (GPa·m⁴) | Failure Mode |

| FRP-01 | 12 | 350 | 150 | 15.2 | 167.2 | 1250 | 4.5 x 10⁶ | Fracture |

| FRP-02 | 12 | 350 | 150 | 14.8 | 162.8 | 1310 | 4.2 x 10⁶ | Local Buckling |

| FRP-03 | 10 | 300 | 120 | 12.5 | 112.5 | 980 | 3.1 x 10⁶ | Delamination |

Table 2: Summary of Material Property Test Results (Coupon Tests)

| Property | Test Method | Test Value (Mean ± SD) |

| Tensile Strength (MPa) | ASTM D3039 | 650 ± 25 |

| Tensile Modulus (GPa) | ASTM D3039 | 40 ± 2 |

| Flexural Strength (MPa) | ASTM D790 | 800 ± 30 |

| Flexural Modulus (GPa) | ASTM D790 | 38 ± 1.5 |

| Compressive Strength (MPa) | ASTM D695 | 450 ± 20 |

Mandatory Visualizations

Caption: Workflow for the comprehensive evaluation of FRP poles.

Caption: Schematic of the cantilever bending test setup for FRP poles.

References

- 1. FRP Poles: A State-of-the-Art-Review of Manufacturing, Testing, and Modeling [mdpi.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. opencivilengineeringjournal.com [opencivilengineeringjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. file.yizimg.com [file.yizimg.com]

- 9. scribd.com [scribd.com]

- 10. wagnerscft.com.au [wagnerscft.com.au]

- 11. researchgate.net [researchgate.net]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. fse.com [fse.com]

DS08210767 performance evaluation under dynamic loading

Application Note: DS08210767

Performance Evaluation of this compound, a Novel Mechano-Sensitive Kinase X (MSK-X) Inhibitor, Under Dynamic Loading in a Chondrocyte Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articular cartilage is subjected to a lifetime of mechanical loading. While physiological loading is essential for maintaining tissue homeostasis, excessive or abnormal dynamic loading contributes significantly to the pathogenesis of osteoarthritis (OA) by inducing inflammatory and catabolic responses in chondrocytes.[1][2] A key pathway implicated in transducing detrimental mechanical signals is the activation of pro-inflammatory cascades, such as the NF-κB pathway.[1][3] this compound is a novel, potent, and selective small molecule inhibitor of Mechano-Sensitive Kinase X (MSK-X), a newly identified upstream regulator of NF-κB that is activated specifically in response to high-magnitude mechanical stress in chondrocytes. By inhibiting MSK-X, this compound aims to decouple excessive mechanical load from the downstream inflammatory and matrix-degrading sequelae, offering a potential disease-modifying therapeutic strategy for OA.

This document provides detailed protocols for evaluating the chondroprotective efficacy of this compound in an in vitro model of dynamic compressive loading.

Proposed Signaling Pathway

Under excessive dynamic loading, mechanoreceptors such as integrins on the chondrocyte surface trigger an intracellular signaling cascade.[1][4] This leads to the phosphorylation and activation of MSK-X. Activated MSK-X, in turn, phosphorylates downstream targets that promote the nuclear translocation of NF-κB.[1] In the nucleus, NF-κB drives the transcription of key catabolic and inflammatory genes, including matrix metalloproteinase-13 (MMP-13), ADAMTS5, and interleukin-6 (IL-6), leading to cartilage matrix degradation and inflammation.[3] this compound acts by directly inhibiting the kinase activity of MSK-X, thereby preventing NF-κB activation and subsequent gene expression.

Figure 1: Proposed signaling pathway for this compound action.

Experimental Protocols

The following protocols describe an in vitro workflow to assess the efficacy of this compound on human chondrocytes cultured in 3D alginate scaffolds and subjected to dynamic compressive loading.

Figure 2: Experimental workflow for evaluating this compound.

Protocol 1: Chondrocyte Isolation and 3D Culture

-

Source: Obtain human articular cartilage from tissue banks or from patients undergoing total knee arthroplasty (with appropriate ethical approval).

-

Digestion: Mince cartilage tissue and digest overnight at 37°C in DMEM/F12 medium containing 1.5 mg/mL collagenase type II.

-

Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested matrix. Wash cells twice with fresh medium.

-

Encapsulation: Resuspend chondrocytes in a sterile 1.2% (w/v) low-viscosity alginate solution in 0.15 M NaCl at a density of 4 x 10⁶ cells/mL.

-

Bead Formation: Extrude the cell-alginate suspension dropwise through a 22G needle into a 102 mM CaCl₂ solution. Allow beads to polymerize for 10 minutes.

-

Culture: Wash the resulting beads three times with DMEM/F12. Culture beads in DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µg/mL L-ascorbic acid. Equilibrate for 72 hours before treatment.

Protocol 2: Drug Treatment and Dynamic Loading

-

Pre-treatment: Replace the culture medium with fresh medium containing either Vehicle (0.1% DMSO) or 10 µM this compound. Incubate for 24 hours.

-

Loading: Place the alginate beads into a sterile bioreactor chamber.

-

Loading Parameters: Apply unconfined dynamic compressive loading using a sinusoidal waveform with the following parameters: 15% peak strain at a frequency of 1 Hz.[5]

-

Duration: Apply the loading regimen for 2 hours per day for a total of 48 hours. Maintain constructs in the incubator between loading cycles.

-

Controls: Maintain two sets of controls:

-

Unloaded Control: Beads cultured under identical conditions but without mechanical loading.

-

Loaded + Vehicle: Beads subjected to dynamic loading in the presence of the vehicle control.

-

-

Harvesting: At the end of the 48-hour loading period, collect the culture medium for analysis and harvest the alginate beads for cell viability and gene expression assays.

Protocol 3: Biochemical and Gene Expression Analysis

-

Cell Viability (Live/Dead Assay):

-

Incubate a subset of beads in PBS containing 2 µM calcein-AM (stains live cells green) and 4 µM ethidium homodimer-1 (stains dead cells red) for 30 minutes.

-

Visualize using fluorescence microscopy and quantify the percentage of viable cells.

-

-

Glycosaminoglycan (GAG) Release Assay (DMMB):

-

Measure the concentration of sulfated GAGs released into the culture medium using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.

-

Use chondroitin sulfate as a standard. Read absorbance at 525 nm.

-

-

Interleukin-6 (IL-6) Release Assay (ELISA):

-

Quantify the concentration of IL-6 in the collected culture medium using a commercial Human IL-6 ELISA kit, following the manufacturer’s instructions.

-

-

Quantitative Real-Time PCR (qPCR):

-

Dissolve alginate beads using 55 mM sodium citrate. Lyse the recovered cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers for target genes: ACAN (Aggrecan), COL2A1 (Collagen Type II), MMP13, ADAMTS5, IL6, and a housekeeping gene (GAPDH).

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Data Presentation

The following tables summarize the expected outcomes from the described experiments, demonstrating the chondroprotective effects of this compound under dynamic loading.

Table 1: Effects of this compound on Chondrocyte Viability and Matrix Release

| Experimental Group | Cell Viability (%) | GAG Release (µg/mL) | IL-6 Release (pg/mL) |

|---|---|---|---|

| Unloaded Control | 96.2 ± 2.1 | 15.4 ± 3.5 | 45.1 ± 8.2 |

| Loaded + Vehicle | 78.5 ± 3.4 | 48.9 ± 5.1 | 289.6 ± 25.5 |

| Loaded + this compound (10 µM) | 94.8 ± 2.5 | 19.1 ± 4.0 | 72.3 ± 11.9 |

Data are presented as mean ± standard deviation (n=6).

Table 2: Relative Gene Expression in Chondrocytes (Fold Change vs. Unloaded Control)

| Gene | Experimental Group | Anabolic/Catabolic | Fold Change |

|---|---|---|---|

| ACAN | Loaded + Vehicle | Anabolic | 0.45 ± 0.09 |

| Loaded + this compound | 0.92 ± 0.15 | ||

| COL2A1 | Loaded + Vehicle | Anabolic | 0.51 ± 0.11 |

| Loaded + this compound | 0.89 ± 0.13 | ||

| MMP13 | Loaded + Vehicle | Catabolic | 8.7 ± 1.2 |

| Loaded + this compound | 1.5 ± 0.4 | ||

| ADAMTS5 | Loaded + Vehicle | Catabolic | 6.4 ± 0.9 |

| Loaded + this compound | 1.2 ± 0.3 | ||

| IL6 | Loaded + Vehicle | Inflammatory | 12.1 ± 2.3 |

| Loaded + this compound | 1.8 ± 0.5 |

Data are presented as mean ± standard deviation (n=6). Gene expression is normalized to GAPDH and presented as fold change relative to the Unloaded Control group.

Conclusion

The presented data indicate that dynamic compressive loading induces a significant catabolic and inflammatory response in human chondrocytes, characterized by decreased cell viability, increased release of GAG and IL-6, downregulation of anabolic genes (ACAN, COL2A1), and upregulation of catabolic and inflammatory genes (MMP13, ADAMTS5, IL6). Treatment with this compound effectively mitigates these detrimental effects, restoring cell viability and matrix homeostasis to levels comparable to unloaded controls. These findings support the proposed mechanism of action and highlight the potential of this compound as a therapeutic agent for preventing load-induced cartilage degradation in diseases such as osteoarthritis.

References

Application Notes and Protocols for Assessing the Durability of Composite Utility Poles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols used to assess the durability of composite utility poles, which are primarily manufactured from fiber-reinforced polymers (FRP). The information is intended to guide researchers and professionals in evaluating the long-term performance and reliability of these critical infrastructure components.

Introduction to Composite Utility Pole Durability

Composite utility poles offer significant advantages over traditional materials like wood, steel, and concrete, including a higher strength-to-weight ratio, corrosion resistance, and a longer expected service life, often cited to be between 60 and 80 years.[1][2] Their durability is a key factor in ensuring the resilience of electrical grids, especially in the face of severe weather events.[3][4] The primary materials used in their construction are typically E-glass fibers embedded in a polymer resin matrix, such as polyurethane or epoxy.[5][6] The manufacturing process, most commonly pultrusion or filament winding, plays a crucial role in the final properties and durability of the poles.[7][8]

The durability of these composites is assessed through a series of rigorous testing protocols that simulate the environmental and mechanical stresses the poles will endure over their lifespan. These tests are guided by industry standards, primarily from organizations like ASTM International.

Key Durability Assessment Parameters and Protocols

The durability of composite utility poles is a multifactorial property. Assessment involves a combination of mechanical testing, accelerated aging, and electrical performance evaluation.

Mechanical Strength and Integrity

Mechanical tests are fundamental to determining a pole's ability to withstand physical loads. Key standards referenced in the testing of composite poles include ASTM D4923, "Standard Specification for Reinforced Thermosetting Plastic Poles," and a modified ASTM D1036, originally for wood poles.[1][9][10]

2.1.1 Full-Scale Flexural (Cantilever) Bending Test

This is a critical test to determine the pole's stiffness and ultimate strength.

-

Objective: To measure the pole's load-deflection characteristics and its ultimate bending capacity.

-

Protocol:

-

The pole is fixed horizontally at its butt end, simulating the in-ground portion. The standard embedment simulation is 10% of the pole's length plus 0.6 meters (2 feet).[9][11]

-

A load is applied perpendicular to the pole's axis, typically at a point 0.6 meters (2 feet) from the pole tip.[9][11]

-

The load is applied at a constant rate of deformation.[12]

-

Load and deflection are continuously measured until the pole fails.

-

The ultimate load and the corresponding deflection are recorded.

-

2.1.2 Other Mechanical Tests

-

Crush Strength: Measures the pole's ability to resist compressive forces, for example, from mounting hardware.[10]

-

Bolt Pull-Through Strength: Evaluates the strength of the composite material around drilled holes for hardware attachment.[12]

-

Inter-laminar Shear Strength: Assesses the bond strength between the layers of composite material.[13]

Accelerated Aging Protocols

Accelerated aging tests are designed to simulate the long-term effects of environmental exposure in a condensed timeframe. These tests are crucial for predicting the service life and performance degradation of composite poles.

-

Objective: To evaluate the material's resistance to environmental stressors such as UV radiation, moisture, temperature fluctuations, and chemical exposure.

-